Glyco-obeticholic acid

Description

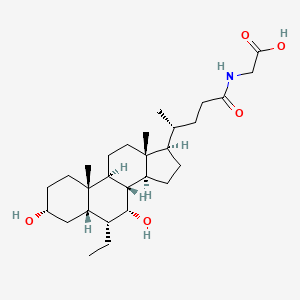

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPUOZJBFHNSO-FCWTVGIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863239-60-5 | |

| Record name | Glyco-obeticholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCO-OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and physical properties of Glyco-obeticholic acid

An In-depth Technical Guide to Glyco-obeticholic Acid for Researchers and Drug Development Professionals

Introduction

Glyco-obeticholic acid is the glycine-conjugated active metabolite of obeticholic acid (OCA), a semi-synthetic bile acid analog.[1][2] Obeticholic acid is a potent and selective agonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[3][4][5] This guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental methodologies for Glyco-obeticholic acid.

Chemical and Physical Properties

Glyco-obeticholic acid is formed in the liver through the conjugation of obeticholic acid with glycine (B1666218).[1][6] This metabolite plays a crucial role in the enterohepatic circulation of the parent drug.[4]

| Property | Value | Source(s) |

| Molecular Formula | C28H47NO5 | [1][6][7] |

| Molecular Weight | 477.68 g/mol | [6][7] |

| CAS Number | 863239-60-5 | [1][6] |

| Formal Name | N-[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine | [1] |

| Synonyms | Obeticholic Acid Glycine Conjugate | [1][8] |

| Appearance | Solid, Lyophilized Powder | [1][8] |

| Storage Temperature | -20°C | [1][8] |

| Predicted pKa | 3.58 | [9] |

Solubility

The solubility of Glyco-obeticholic acid has been determined in various organic solvents.

| Solvent | Solubility | Source(s) |

| DMSO | 50 mg/mL (104.67 mM) | [6] |

| 10 mg/mL | [1] | |

| DMF | 20 mg/mL | [1] |

| Ethanol | 15 mg/mL | [1] |

| Methanol | Slightly soluble | [9] |

| Water | Insoluble | [10] |

Mechanism of Action

Glyco-obeticholic acid's biological activity is intrinsically linked to its parent compound, obeticholic acid, which is a potent agonist for the farnesoid X receptor (FXR).[1][2][6] OCA is approximately 100 times more potent than the endogenous bile acid chenodeoxycholic acid (CDCA) at activating FXR.[3][11]

Upon administration, obeticholic acid is absorbed and undergoes conjugation in the liver to form Glyco-obeticholic acid and tauro-obeticholic acid.[4] These conjugates are secreted into the bile.[2][4] In the ileum and colon, gut microbiota can deconjugate Glyco-obeticholic acid back to obeticholic acid, which can then be reabsorbed into the enterohepatic circulation or excreted.[1][6]

The activation of FXR by obeticholic acid in hepatocytes and enterocytes initiates a cascade of transcriptional regulation that impacts bile acid homeostasis, inflammation, and fibrosis.[5][12][13]

FXR Signaling Pathway

Activation of FXR by OCA leads to the formation of a heterodimer with the retinoid X receptor (RXR).[12][14][15] This complex binds to FXR response elements on the DNA of target genes, modulating their expression.[14][15]

Key downstream effects include:

-

Repression of Bile Acid Synthesis: FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5][13] This is mediated through the induction of the small heterodimer partner (SHP).[5][12]

-

Increased Bile Acid Efflux: FXR activation upregulates the expression of the bile salt export pump (BSEP), which enhances the transport of bile acids from hepatocytes into the bile canaliculi.[5][16]

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[5][12]

Caption: FXR signaling pathway activated by Obeticholic Acid.

Metabolism and Enterohepatic Circulation

Obeticholic acid is metabolized in the liver, where it is conjugated with glycine or taurine (B1682933) to form Glyco-obeticholic acid and tauro-obeticholic acid, respectively.[4][17] These conjugates are secreted into bile, travel to the small intestine, and are reabsorbed, primarily in the terminal ileum, to re-enter the liver via the portal circulation.[4] Intestinal microbiota can deconjugate these forms back to the parent obeticholic acid.[4]

Caption: Metabolism and enterohepatic circulation of Obeticholic Acid.

Experimental Protocols

Detailed experimental protocols for Glyco-obeticholic acid are often specific to the laboratory and the experimental question. However, based on the literature, the following outlines key methodologies.

Quantification by LC-MS/MS

Objective: To measure the concentration of Glyco-obeticholic acid in biological matrices (e.g., plasma).

Methodology:

-

Sample Preparation: Protein precipitation of plasma samples is performed, often using a cold organic solvent like acetonitrile (B52724). This is followed by centrifugation to pellet the precipitated proteins.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for Glyco-obeticholic acid and an appropriate internal standard.

-

Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of Glyco-obeticholic acid in the samples. The lower limit of quantification (LLOQ) for glyco-OCA has been reported to be 0.523 nM.[18]

FXR Agonist Activity Assay (Cell-Free FRET)

Objective: To determine the in vitro potency of a compound as an FXR agonist.

Methodology:

-

Assay Components: The assay utilizes purified, recombinant FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., from SRC1) labeled with a fluorescence resonance energy transfer (FRET) donor and acceptor pair (e.g., terbium and fluorescein).

-

Assay Procedure: The FXR-LBD and the labeled coactivator peptide are incubated with varying concentrations of the test compound (e.g., obeticholic acid).

-

FRET Measurement: If the compound binds to the FXR-LBD and induces a conformational change, the coactivator peptide will be recruited. This brings the FRET donor and acceptor into close proximity, resulting in an increase in the FRET signal. The signal is measured using a suitable plate reader.

-

Data Analysis: The FRET signal is plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.[10]

Gene Expression Analysis (RT-qPCR)

Objective: To measure the effect of FXR agonism on the expression of target genes in cells (e.g., HepG2) or tissues.

Methodology:

-

Cell/Tissue Treatment: Cells or tissues are treated with the FXR agonist or a vehicle control for a specified period.

-

RNA Extraction: Total RNA is isolated from the samples using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and quantity of the RNA are assessed.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) or a labeled probe that allows for the real-time monitoring of DNA amplification.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in the treated samples to the vehicle control samples.

Caption: General workflow for RT-qPCR gene expression analysis.

Conclusion

Glyco-obeticholic acid is a key active metabolite of obeticholic acid, a potent FXR agonist. Understanding its chemical and physical properties, its role in the mechanism of action of its parent compound, and the experimental methods used for its study is critical for researchers and professionals in drug development. This guide provides a foundational technical overview to support further investigation and application in the fields of hepatology and metabolic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Glyco-Obeticholic acid | CAS#:863239-60-5 | Chemsrc [chemsrc.com]

- 3. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 6. Glyco-Obeticholic acid | FXR | TargetMol [targetmol.com]

- 7. GSRS [precision.fda.gov]

- 8. clinisciences.com [clinisciences.com]

- 9. Glyco Obeticholic acid CAS#: 863239-60-5 [amp.chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. Obeticholic Acid: Comprehensive Guide For Pharmaceutical Pros | OCTAGONCHEM [octagonchem.com]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.hres.ca [pdf.hres.ca]

- 18. Modeling and Experimental Studies of Obeticholic Acid Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Glyco-obeticholic Acid: A Technical Guide for Drug Development Professionals

An in-depth analysis of the molecular features governing the potent and selective farnesoid X receptor (FXR) agonism of Glyco-obeticholic acid (G-OCA), providing a framework for the rational design of next-generation FXR-targeted therapeutics.

This technical guide offers a comprehensive overview of the structure-activity relationship (SAR) of Glyco-obeticholic acid (G-OCA), a potent and selective agonist of the farnesoid X receptor (FXR). FXR is a critical nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Its modulation presents a promising therapeutic strategy for a range of metabolic and cholestatic liver diseases. This document provides researchers, scientists, and drug development professionals with a detailed understanding of the molecular determinants of G-OCA's activity, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Core Molecular Interactions and Structure-Activity Relationship

Glyco-obeticholic acid is the glycine (B1666218) conjugate of obeticholic acid (OCA), a semi-synthetic bile acid analogue. The conjugation with glycine is a key metabolic step that influences its pharmacokinetic and pharmacodynamic properties. The potent FXR agonism of G-OCA is attributed to specific structural features that optimize its interaction with the ligand-binding domain (LBD) of the FXR.

The fundamental structure of G-OCA consists of a rigid steroidal backbone, a flexible side chain, and a terminal glycine conjugate. The structure-activity relationship of G-OCA and its analogs is primarily dictated by modifications at three key positions:

-

The 6α-ethyl group: The introduction of an ethyl group at the 6α position of the chenodeoxycholic acid (CDCA) scaffold significantly enhances FXR potency. This modification is a hallmark of obeticholic acid and its derivatives.

-

The C-24 glycine conjugate: The presence of the glycine moiety at the end of the side chain is crucial for its biological activity as an active metabolite of OCA.

-

The steroidal core: The overall stereochemistry and hydroxylation pattern of the cholane (B1240273) ring system are essential for proper orientation within the FXR ligand-binding pocket.

The following table summarizes the available quantitative data on the FXR agonist activity of G-OCA and related compounds. The half-maximal effective concentration (EC50) is a measure of the compound's potency in activating the FXR in in vitro assays.

| Compound | Modification | FXR Activation EC50 (µM) |

| Chenodeoxycholic acid (CDCA) | Endogenous FXR ligand | ~10-50 |

| Obeticholic Acid (OCA) | 6α-ethyl-CDCA | ~0.1 |

| Glyco-obeticholic Acid (G-OCA) | Glycine conjugate of OCA | 0.29 [1] |

| Tauro-obeticholic Acid | Taurine (B1682933) conjugate of OCA | 0.23[1] |

This data highlights that both glycine and taurine conjugation of OCA result in potent FXR agonists, with potencies in the sub-micromolar range and significantly greater than the endogenous ligand, CDCA.

Farnesoid X Receptor (FXR) Signaling Pathway

Upon binding to G-OCA, the Farnesoid X Receptor (FXR) undergoes a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression. This signaling cascade plays a pivotal role in maintaining metabolic homeostasis. The diagram below illustrates the canonical FXR signaling pathway.

Caption: FXR Signaling Pathway Activated by G-OCA.

Experimental Protocols

The characterization of G-OCA and its analogs as FXR agonists relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.

FXR Transactivation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate FXR-mediated gene transcription.

Objective: To determine the potency (EC50) and efficacy of test compounds in activating the farnesoid X receptor.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression plasmids for human FXR and its heterodimeric partner, Retinoid X Receptor (RXR)

-

A reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE)

-

A control plasmid expressing Renilla luciferase for normalization

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

Test compounds (G-OCA and analogs) dissolved in DMSO

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known FXR agonist like CDCA or OCA).

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound.

Objective: To assess the ability of test compounds to promote the interaction between the FXR-LBD and a coactivator peptide.

Materials:

-

Recombinant purified Glutathione S-transferase (GST)-tagged FXR-LBD

-

Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.01% BSA)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

-

TR-FRET-compatible microplate reader

Procedure:

-

Reagent Preparation: Prepare a master mix of GST-FXR-LBD and the biotinylated coactivator peptide in the assay buffer.

-

Compound Addition: Dispense serial dilutions of the test compounds into the microplate wells.

-

Reagent Addition: Add the GST-FXR-LBD and coactivator peptide master mix to the wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for compound binding and protein-peptide interaction.

-

Detection Reagent Addition: Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

-

Final Incubation: Incubate the plate for at least 2 hours at room temperature, protected from light.

-

TR-FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50.

Experimental and Logical Workflow

The discovery and characterization of novel G-OCA analogs with improved therapeutic profiles typically follows a structured workflow. The diagram below outlines the key stages, from initial compound design to preclinical evaluation.

Caption: Workflow for G-OCA Analog Development.

Conclusion

The structure-activity relationship of Glyco-obeticholic acid provides a solid foundation for the design of novel FXR agonists. The key structural motifs, including the 6α-ethyl group and the C-24 glycine conjugate, are critical for its high potency. The experimental protocols detailed in this guide offer a robust framework for the evaluation of new chemical entities targeting FXR. Future research in this area will likely focus on fine-tuning the physicochemical properties of G-OCA analogs to optimize their pharmacokinetic profiles and minimize off-target effects, ultimately leading to the development of safer and more effective therapies for metabolic and liver diseases.

References

Cellular Uptake and Transport of Glyco-obeticholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyco-obeticholic acid (G-OCA) is the primary glycine (B1666218) conjugate of obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2][3][4][5][6][7] OCA is a semi-synthetic bile acid analogue of chenodeoxycholic acid and is approved for the treatment of primary biliary cholangitis (PBC).[3][8] Understanding the cellular uptake and transport of G-OCA is critical for elucidating its pharmacokinetic profile, tissue-specific effects, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the transport mechanisms governing the enterohepatic circulation of G-OCA, details of relevant experimental protocols, and a summary of available quantitative transport data for related compounds.

Obeticholic acid is conjugated in the liver with either glycine or taurine (B1682933) to form G-OCA and tauro-obeticholic acid, respectively.[1][5] These conjugates are secreted into the bile, where they aid in lipid digestion, and are subsequently reabsorbed in the small intestine to enter the enterohepatic circulation.[1][2] This process is mediated by a series of uptake and efflux transporters primarily located in the intestine and the liver.

Enterohepatic Circulation of Glyco-obeticholic Acid

The transport of G-OCA through the enterohepatic circulation is a highly efficient process mediated by a coordinated system of transporters in the terminal ileum and the liver. This cycle ensures the conservation of the bile acid pool.

Intestinal Absorption

The primary site for the reabsorption of conjugated bile acids, including G-OCA, is the terminal ileum.[9]

-

Apical Uptake: The initial step of intestinal absorption is the uptake of G-OCA from the intestinal lumen into the enterocytes. This process is primarily mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as SLC10A2.[9] This transporter utilizes the sodium gradient to drive the uptake of bile acid conjugates.

-

Basolateral Efflux: Once inside the enterocyte, G-OCA is shuttled across the cell and exported into the portal circulation. This efflux is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) , located on the basolateral membrane.[9]

Hepatic Uptake and Excretion

After entering the portal circulation, G-OCA travels to the liver, where it is efficiently extracted by hepatocytes.

-

Sinusoidal (Basolateral) Uptake: The uptake of G-OCA from the portal blood into hepatocytes is a carrier-mediated process involving two main classes of transporters:

-

Na+-Taurocholate Cotransporting Polypeptide (NTCP) , also known as SLC10A1, is a sodium-dependent transporter and a major contributor to the hepatic uptake of conjugated bile acids.[9]

-

Organic Anion Transporting Polypeptides (OATPs) , particularly OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) , are sodium-independent transporters that also play a significant role in the hepatic clearance of bile acids and their conjugates.[10]

-

-

Canalicular (Apical) Efflux: Following uptake, G-OCA is transported across the hepatocyte and secreted into the bile canaliculus against a steep concentration gradient. This is an ATP-dependent process mediated by:

Regulation of G-OCA Transport by FXR Signaling

The expression and activity of the transporters involved in G-OCA's enterohepatic circulation are tightly regulated by the Farnesoid X Receptor (FXR), a nuclear receptor that functions as a master regulator of bile acid homeostasis.[8] Obeticholic acid, the parent compound of G-OCA, is a potent FXR agonist.[8] G-OCA itself has been shown to be an active FXR agonist in intestinal cells.

Activation of FXR by bile acids, including G-OCA, initiates a signaling cascade that modulates the transcription of key transporter genes to maintain bile acid homeostasis and prevent their accumulation to toxic levels.

In the Hepatocyte:

-

FXR activation leads to the upregulation of BSEP , enhancing the efflux of G-OCA into the bile.[8]

-

FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of NTCP , thereby reducing the uptake of bile acids from the portal blood.[8]

-

SHP also represses CYP7A1 , the rate-limiting enzyme in bile acid synthesis, leading to a reduction in the overall bile acid pool.[8]

In the Enterocyte:

-

FXR activation upregulates the expression of OSTα/OSTβ , promoting the efflux of G-OCA into the portal circulation.

-

FXR activation leads to the downregulation of ASBT , providing a negative feedback mechanism to limit intestinal bile acid reabsorption.

-

FXR activation in the intestine induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 travels via the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes and signals to repress CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.

Quantitative Data on Transporter Kinetics

While specific kinetic parameters (Km and Vmax) for the transport of Glyco-obeticholic acid are not currently available in the published literature, data for other structurally similar and physiologically relevant glycine-conjugated bile acids provide valuable insights into the likely transport characteristics of G-OCA. The following tables summarize the available kinetic data for key transporters.

Table 1: Intestinal Uptake Transporter (ASBT) Kinetics in Caco-2 Cells

| Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Glycocholic Acid (GCA) | 48.3 ± 9.4 | 1290 ± 110 | [12][13] |

Table 2: Hepatic Uptake Transporter (NTCP & OATPs) Kinetics

| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| NTCP | Glycochenodeoxycholic Acid (GCDCA) | 0.57 ± 0.32 | Not Reported | [14] |

| Taurocholic Acid (TCA) | 6.44 ± 3.83 | Not Reported | [14] | |

| OATP1B1 | Glycocholic Acid (GCA) | 14.7 ± 1.5 | 1340 ± 60 | [10] |

| Glycochenodeoxycholic Acid (GCDCA) | 4.4 ± 0.3 | 1210 ± 30 | [10] | |

| Glycodeoxycholic Acid (GDCA) | 2.1 ± 0.2 | 1180 ± 30 | [10] | |

| OATP1B3 | Glycocholic Acid (GCA) | 15.3 ± 1.4 | 590 ± 20 | [10] |

| Glycochenodeoxycholic Acid (GCDCA) | 2.5 ± 0.2 | 800 ± 20 | [10] | |

| Glycodeoxycholic Acid (GDCA) | 0.78 ± 0.08 | 700 ± 20 | [10] |

Table 3: Hepatic Efflux Transporter (BSEP) Kinetics

| Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Glycocholic Acid (GCA) | 2.2 ± 0.3 | 1.8 ± 0.1 | [12] |

| Glycochenodeoxycholic Acid (GCDCA) | 1.9 ± 0.2 | 2.1 ± 0.1 | [12] |

Experimental Protocols

The study of G-OCA transport relies on established in vitro models that recapitulate key aspects of intestinal and hepatic transport.

Caco-2 Cell Monolayer Assay for Intestinal Transport

This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocyte-like cells with tight junctions and expression of intestinal transporters, including ASBT.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[15][16]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of tight junctions.[15][16]

-

Transport Study:

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The transport experiment is initiated by adding a solution containing G-OCA to the apical (donor) compartment.

-

The plates are incubated at 37°C, and samples are collected from the basolateral (receiver) compartment at various time points.

-

To study efflux, G-OCA can be loaded into the cells, and its appearance in the apical compartment is monitored.

-

-

Quantification: The concentration of G-OCA in the collected samples is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. For carrier-mediated transport, kinetic parameters (Km and Vmax) can be determined by measuring transport rates at varying substrate concentrations.

Sandwich-Cultured Hepatocytes (SCH) Assay for Hepatic Transport

This model involves culturing primary hepatocytes between two layers of collagen, which promotes the formation of a polarized monolayer with functional bile canaliculi, closely mimicking the in vivo liver architecture.[14][17][18][19][20]

Methodology:

-

Hepatocyte Culture: Primary hepatocytes (fresh or cryopreserved) are seeded on collagen-coated culture plates. After attachment, a second layer of collagen is overlaid to create the "sandwich" configuration. The cells are cultured for several days to allow for repolarization and the formation of functional bile canalicular networks.[18][19]

-

Hepatobiliary Transport Assay:

-

To differentiate between cellular uptake and biliary excretion, parallel sets of SCH are used. One set is incubated with a standard buffer containing calcium, while the other is incubated with a calcium-free buffer, which disrupts the tight junctions of the bile canaliculi.[17]

-

The cells are incubated with G-OCA for a defined period.

-

After incubation, the cells are washed, and the amounts of G-OCA accumulated in the cells and excreted into the bile are determined.

-

-

Quantification: G-OCA concentrations in the cell lysates and the isolated bile fraction are measured by LC-MS/MS.

-

Data Analysis: The Biliary Excretion Index (BEI) is calculated as a measure of the extent of biliary excretion. Kinetic parameters for uptake and efflux can be determined from concentration-dependent studies.

Vesicular Transport Assay for Efflux Transporters

This in vitro system uses membrane vesicles prepared from cells overexpressing a specific transporter (e.g., BSEP or MRP2) to directly study the transport of a substrate in an environment free from the influence of other transporters and metabolic enzymes.[1][12][13]

Methodology:

-

Vesicle Preparation: A specific transporter, such as BSEP or MRP2, is overexpressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 cells). The cell membranes are then isolated and processed to form inside-out vesicles, where the ATP-binding domain of the transporter faces the external buffer.[12]

-

Transport Assay:

-

The membrane vesicles are incubated with radiolabeled G-OCA in a buffer solution.

-

The transport reaction is initiated by the addition of ATP. A parallel incubation with AMP instead of ATP serves as a negative control to determine ATP-independent binding and transport.[21]

-

The reaction is stopped after a short incubation period by rapid filtration through a filter membrane, which traps the vesicles but allows the unbound substrate to pass through.

-

-

Quantification: The amount of radiolabeled G-OCA trapped inside the vesicles on the filter is quantified by liquid scintillation counting.

-

Data Analysis: ATP-dependent transport is calculated as the difference between the amounts of substrate accumulated in the presence of ATP and AMP. Kinetic parameters (Km and Vmax) are determined by measuring the initial rates of transport at different substrate concentrations.

Conclusion

The cellular uptake and transport of Glyco-obeticholic acid are complex processes orchestrated by a suite of transporters in the intestine and liver, with their expression and function tightly regulated by the FXR signaling pathway. While direct quantitative kinetic data for G-OCA is currently lacking, the established in vitro models and the available data for structurally related glycine-conjugated bile acids provide a strong framework for understanding and predicting its disposition. Further studies to determine the specific kinetic parameters of G-OCA with key transporters will be invaluable for refining pharmacokinetic models and fully elucidating its pharmacological profile. This guide provides the foundational knowledge and methodological details necessary for researchers and drug development professionals to pursue these investigations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyco-Obeticholic acid | FXR | TargetMol [targetmol.com]

- 5. Obeticholic Acid | C26H44O4 | CID 447715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Glyco-Obeticholic Acid - Bile Acids - CAT N°: 28242 [bertin-bioreagent.com]

- 8. Obeticholic Acid for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile acid transporter-mediated oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]

- 15. Influence of chenodeoxycholic acid on the kinetics of endogenous triglyceride transport in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effect of glycine-conjugated bile acids on net transport and potential difference across isolated rat jejunum and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. journals.physiology.org [journals.physiology.org]

- 19. pure.au.dk [pure.au.dk]

- 20. trial.medpath.com [trial.medpath.com]

- 21. Obeticholic acid improves hepatic bile acid excretion in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyco-obeticholic acid metabolism in hepatocytes

An In-depth Technical Guide to the Metabolism of Glyco-Obeticholic Acid in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic processes involving glyco-obeticholic acid (G-OCA) within hepatocytes. Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist used in the treatment of chronic liver diseases such as primary biliary cholangitis (PBC).[1] Its primary active metabolite, G-OCA, plays a crucial role in its mechanism of action. Understanding the synthesis, transport, and signaling pathways of G-OCA is essential for the continued development and optimization of FXR-targeted therapies.

Synthesis of Glyco-Obeticholic Acid

Upon entering the hepatocyte, obeticholic acid undergoes conjugation, a critical step in its metabolism. This process is analogous to the metabolism of endogenous bile acids.

Enzymatic Conjugation: The primary metabolic pathway for OCA in the liver is conjugation with the amino acid glycine (B1666218) to form glyco-obeticholic acid (G-OCA), or with taurine (B1682933) to form tauro-obeticholic acid (T-OCA).[1] This reaction is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[2][3] The process involves two main steps:

-

Activation: OCA is first activated to its coenzyme A (CoA) thioester, obeticholyl-CoA.

-

Amidation: BAAT catalyzes the transfer of the obeticholyl group from CoA to the amino group of glycine, forming a stable amide linkage and releasing free CoA.[2][4]

BAAT is predominantly located in the cytosol of hepatocytes, making this cellular compartment the primary site of G-OCA synthesis.[5][6]

Hepatocellular Transport of G-OCA

Once synthesized, G-OCA is actively transported out of the hepatocyte as part of the enterohepatic circulation. This vectorial transport is mediated by specific efflux pumps located on both the apical (canalicular) and basolateral (sinusoidal) membranes of the hepatocyte.

-

Canalicular (Apical) Efflux: The primary route of elimination for G-OCA from the hepatocyte is into the bile canaliculus. This is a rate-limiting step in biliary secretion and is primarily mediated by the Bile Salt Export Pump (BSEP; ABCB11) .[1][7][8] BSEP is an ATP-dependent transporter responsible for the efflux of monovalent conjugated bile acids against a steep concentration gradient.[9][10] The Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2) may also contribute to the canalicular transport of conjugated bile acids.[7][9]

-

Sinusoidal (Basolateral) Efflux: Under certain physiological or pathological conditions, G-OCA can also be transported back into the sinusoidal blood. This process is mediated by the heterodimeric transporter Organic Solute Transporter alpha and beta (OSTα/OSTβ) .[11]

Farnesoid X Receptor (FXR) Signaling Pathway

G-OCA, along with its parent compound OCA, is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid homeostasis.[7][11] The activation of FXR by G-OCA in the hepatocyte nucleus initiates a signaling cascade that profoundly impacts bile acid metabolism and transport.

Mechanism of Action:

-

Activation and Heterodimerization: G-OCA binds to and activates FXR in the nucleus. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).[12]

-

DNA Binding: This FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes.[12][13]

-

Transcriptional Regulation: Binding of the heterodimer to FXREs modulates the transcription of key genes involved in bile acid synthesis and transport.

-

Gene Upregulation: Transcription of genes encoding bile acid efflux transporters is increased. This includes BSEP , OSTα , and OSTβ , leading to enhanced clearance of bile acids from the hepatocyte.[7][11] FXR also induces the expression of the Small Heterodimer Partner (SHP) , another nuclear receptor that acts as a transcriptional repressor.[14][15]

-

Gene Downregulation: Through the induction of SHP, FXR activation indirectly represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[1][7] This feedback mechanism reduces the overall intracellular bile acid pool.

-

Caption: FXR signaling pathway activated by G-OCA in hepatocytes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of OCA and its metabolites.

Table 1: Pharmacokinetic Parameters of OCA and its Conjugates in Healthy Subjects (Single 10 mg Dose, Fasting) [16][17]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |

|---|---|---|---|

| Obeticholic Acid (OCA) | 37.1 ± 20.3 | 1.5 (0.5 - 4.0) | 179 ± 117 |

| Glyco-OCA (G-OCA) | 59.8 ± 20.8 | 12.0 (1.0 - 48.0) | 1010 ± 320 |

| Tauro-OCA (T-OCA) | 10.3 ± 3.8 | 12.0 (1.0 - 48.0) | 184 ± 65.5 |

Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax.

Table 2: Effect of OCA (1 µM) on Hepatocyte Transporter and Enzyme Gene Expression (in Sandwich-Cultured Human Hepatocytes) [11]

| Gene | Function | Fold Change in mRNA (vs. Control) |

|---|---|---|

| BSEP (ABCB11) | Canalicular Bile Acid Efflux | 6.4 ± 0.8 |

| OSTα | Basolateral Bile Acid Efflux | 6.4 ± 0.2 |

| OSTβ | Basolateral Bile Acid Efflux | 42.9 ± 7.9 |

| CYP7A1 | Bile Acid Synthesis | Suppression (Consistent with FXR activation) |

Data are presented as mean ± SD.

Table 3: Representative Transporter Kinetics for a Conjugated Bile Acid (Taurocholate) with BSEP [18]

| Parameter | Value | Description |

|---|---|---|

| Km | 17.8 ± 5.0 µM | Michaelis constant, indicating substrate affinity. |

| Vmax | 286.2 ± 28.2 pmol/mg protein/min | Maximum velocity of transport. |

Experimental Protocols

The following sections detail standardized protocols for studying G-OCA metabolism and transport in vitro.

Protocol 1: In Vitro Metabolism in Sandwich-Cultured Human Hepatocytes (SCHH)

This method is the gold standard for studying hepatobiliary transport as it allows hepatocytes to form functional, polarized bile canalicular networks.[19][20][21]

Methodology:

-

Cell Seeding: Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates. Allow cells to attach for several hours.

-

Collagen Overlay: After attachment, overlay the cells with a second layer of collagen gel. This creates the "sandwich" configuration.

-

Maturation: Culture the cells for 4-5 days to allow for the formation of functional bile canalicular networks.

-

Treatment: Replace the culture medium with fresh medium containing Obeticholic Acid (e.g., 1 µM concentration) or a vehicle control. Incubate for a specified time (e.g., 24 hours).

-

Sample Collection:

-

Medium: Collect the culture medium, which contains compounds that underwent basolateral efflux.

-

Hepatocyte Lysate: To measure intracellular accumulation and biliary excretion, a differential lysis procedure is used.

-

First, incubate plates with a Ca²⁺-free buffer to disrupt tight junctions, releasing the contents of the bile canaliculi. Collect this fraction (representing biliary excreted compounds).

-

Next, lyse the remaining cells with a suitable lysis buffer (e.g., 70% methanol) to collect the intracellular fraction.

-

-

-

Sample Processing: Centrifuge lysates to pellet debris. Store all samples at -80°C until analysis.

Caption: Experimental workflow for G-OCA metabolism studies.

Protocol 2: Quantification of G-OCA in Hepatocyte Lysate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method for the sensitive and specific quantification of OCA and its metabolites.[17][22][23]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw hepatocyte lysate samples on ice.

-

To a 50 µL aliquot of lysate, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of OCA or a structurally similar compound).[23]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% B to 95% B over 5 minutes) to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive or negative ion mode. G-OCA is typically detected in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for G-OCA and the internal standard. For G-OCA (MW 477.7), a potential transition is m/z 476.3 → 74.1.[17]

-

Data Analysis: Quantify G-OCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix (e.g., lysate from untreated cells).

-

Conclusion

The metabolism of glyco-obeticholic acid in hepatocytes is a well-orchestrated process involving enzymatic conjugation by BAAT and vectorial transport primarily via the BSEP efflux pump. As a potent FXR agonist, G-OCA actively participates in a crucial feedback loop that regulates bile acid homeostasis by enhancing bile acid efflux and suppressing de novo synthesis. The data and protocols presented in this guide provide a technical foundation for researchers investigating the complex pharmacology of FXR agonists and their role in treating cholestatic and metabolic liver diseases.

References

- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Carboxy-terminal mutations of bile acid CoA:N-acyltransferase alter activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Bile acid-CoA:amino acid N-acyltransferase - Wikipedia [en.wikipedia.org]

- 5. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 8. BSEP - Transporters - Solvo Biotechnology [solvobiotech.com]

- 9. Bile Acids Transporters of Enterohepatic Circulation for Targeted Drug Delivery [mdpi.com]

- 10. bioivt.com [bioivt.com]

- 11. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bioequivalence and Pharmacokinetic Profiles of Generic and Branded Obeticholic Acid in Healthy Chinese Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Primary Hepatocytes in Sandwich Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sandwich-cultured hepatocytes: an in vitro model to evaluate hepatobiliary transporter-based drug interactions and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis [mdpi.com]

- 23. LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]

Glyco-obeticholic Acid in Enterohepatic Circulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for certain chronic liver diseases, most notably Primary Biliary Cholangitis (PBC). As a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA’s mechanism of action is intrinsically linked to the complex physiology of bile acid homeostasis and the enterohepatic circulation. Upon oral administration, OCA is rapidly absorbed and extensively metabolized, primarily through conjugation with glycine (B1666218) and taurine (B1682933) to form glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA), respectively. These conjugates, particularly G-OCA, are not mere byproducts but active metabolites that play a crucial role in the overall pharmacological effect of OCA. This technical guide provides an in-depth exploration of the role of glyco-obeticholic acid within the enterohepatic circulation, presenting key quantitative data, detailed experimental protocols for its analysis, and visualizations of the underlying biological pathways and experimental workflows.

Enterohepatic Circulation of Obeticholic Acid and its Conjugates

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive functions while tightly regulating their systemic concentrations. Following oral administration, OCA is absorbed in the small intestine and transported to the liver via the portal circulation. In the hepatocytes, OCA undergoes conjugation with glycine or taurine.[1] These more water-soluble conjugates, including G-OCA, are then secreted into the bile.

The conjugated forms of OCA travel with bile to the gallbladder for storage and are subsequently released into the duodenum upon food intake. In the small intestine, they participate in the emulsification and absorption of dietary fats and fat-soluble vitamins. As they transit through the intestinal lumen, a significant portion of these conjugates are reabsorbed, primarily in the terminal ileum, and return to the liver through the portal vein, thus completing the enterohepatic loop. A fraction of the conjugates may be deconjugated by the gut microbiota back to the parent OCA, which can also be reabsorbed. The portion of OCA and its conjugates that is not reabsorbed is excreted in the feces, which is the primary route of elimination for OCA.[1]

Quantitative Data on Glyco-obeticholic Acid

The pharmacokinetic profile of obeticholic acid and its primary active metabolite, glyco-obeticholic acid, has been characterized in several clinical studies. The following tables summarize key quantitative data from studies in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Obeticholic Acid and its Conjugates in Plasma (Fasting State)

| Parameter | Obeticholic Acid (OCA) | Glyco-obeticholic Acid (G-OCA) | Tauro-obeticholic Acid (T-OCA) | Reference |

| Cmax (ng/mL) | 29.8 ± 14.5 | 18.3 ± 7.9 | 2.8 ± 1.4 | [2] |

| AUC0-t (ng·h/mL) | 134.8 ± 49.8 | 398.7 ± 145.2 | 58.9 ± 29.1 | [2] |

| Tmax (h) | 1.5 (0.5 - 4.0) | 12.0 (4.0 - 24.0) | 12.0 (4.0 - 24.0) | [2] |

Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax, following a single oral dose of 10 mg OCA.

Table 2: Pharmacokinetic Parameters of Obeticholic Acid and its Conjugates in Plasma (Fed State)

| Parameter | Obeticholic Acid (OCA) | Glyco-obeticholic Acid (G-OCA) | Tauro-obeticholic Acid (T-OCA) | Reference |

| Cmax (ng/mL) | 32.1 ± 13.9 | 21.5 ± 9.8 | 3.5 ± 1.9 | [2] |

| AUC0-t (ng·h/mL) | 158.4 ± 55.9 | 478.2 ± 178.6 | 72.3 ± 38.4 | [2] |

| Tmax (h) | 2.0 (1.0 - 6.0) | 14.0 (6.0 - 24.0) | 14.0 (6.0 - 24.0) | [2] |

Data are presented as mean ± standard deviation for Cmax and AUC0-t, and median (range) for Tmax, following a single oral dose of 10 mg OCA.

Biliary and Fecal Concentrations

While approximately 87% of an administered dose of OCA is excreted in the feces, primarily as its glycine and taurine conjugates, specific quantitative data on the absolute concentrations of glyco-obeticholic acid in human bile and feces from clinical trials are not extensively reported in the readily available literature.[1] However, studies have shown that OCA treatment leads to a significant shift in the composition of biliary bile acids, with an increase in the proportion of taurine-conjugated bile acids.[3]

Experimental Protocols

The quantification of glyco-obeticholic acid and other bile acids in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below are detailed methodologies for sample preparation and analysis.

Protocol 1: Extraction and Quantification of Glyco-obeticholic Acid from Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials: Human plasma, internal standard (e.g., deuterated G-OCA), methanol (B129727), water, formic acid, C18 SPE cartridges.

-

Procedure:

-

To 250 µL of human plasma, add a known concentration of the internal standard solution.

-

Precondition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate G-OCA from other bile acids and endogenous interferences.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for G-OCA and its internal standard. For G-OCA (C28H47NO5), a potential transition is m/z 476.3 → 74.1.[2]

-

Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of G-OCA in the samples by comparing the peak area ratio of the analyte to the internal standard.

-

Protocol 2: Extraction of Bile Acids from Human Feces

1. Sample Preparation

-

Materials: Lyophilized (freeze-dried) fecal sample, ethanol (B145695), 0.1 N NaOH, internal standards (deuterated bile acids), vortex mixer, centrifuge.

-

Procedure:

-

Weigh approximately 10-20 mg of lyophilized and powdered fecal sample into a glass tube.

-

Add 1.0 mL of ice-cold 95% ethanol containing 0.1 N NaOH.

-

Add a mixture of deuterated internal standards.

-

Vortex vigorously for 1 minute to homogenize.

-

Shake the sample for 30 minutes at 4°C.

-

Centrifuge at high speed (e.g., 21,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant for further purification by SPE (as described in Protocol 1) or direct injection if the sample is sufficiently clean.

-

Protocol 3: Extraction of Bile Acids from Human Bile

1. Sample Preparation

-

Materials: Human bile, internal standards, methanol, water, C18 SPE cartridges.

-

Procedure:

-

Dilute the bile sample (e.g., 1:10) with water.

-

Add a known concentration of the internal standard solution.

-

Proceed with Solid-Phase Extraction as described in Protocol 1, steps 2-7.[4]

-

Signaling Pathways and Experimental Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

Glyco-obeticholic acid, like OCA, is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. The activation of FXR by G-OCA in hepatocytes and enterocytes triggers a cascade of transcriptional events that collectively contribute to the therapeutic effects of OCA.

Experimental Workflow for G-OCA Quantification

The following diagram illustrates the general workflow for the quantification of glyco-obeticholic acid from a biological sample using LC-MS/MS.

Logical Relationship of Enterohepatic Circulation

This diagram outlines the key organs and processes involved in the enterohepatic circulation of glyco-obeticholic acid.

Conclusion

Glyco-obeticholic acid is a principal and pharmacologically active metabolite of obeticholic acid that plays a central role in mediating the therapeutic effects of the parent drug through its potent activation of the farnesoid X receptor. Its journey through the enterohepatic circulation is a key determinant of its pharmacokinetic and pharmacodynamic profile. Understanding the quantitative aspects of G-OCA's distribution and the intricacies of its interaction with FXR is crucial for the continued development and optimization of FXR-targeted therapies. The experimental protocols and workflows detailed in this guide provide a framework for the accurate and reliable quantification of this important metabolite, facilitating further research into its role in health and disease. While a complete quantitative picture of G-OCA concentrations in all compartments of the enterohepatic circulation is still emerging, the available data clearly underscore its significance as a key mediator of OCA's clinical efficacy.

References

- 1. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Discovery and Characterization of Glyco-Obeticholic Acid as a Pharmacologically Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent, selective farnesoid X receptor (FXR) agonist, represents a significant therapeutic advancement for chronic liver diseases such as Primary Biliary Cholangitis (PBC).[1][2][3][4] As a derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is over 100 times more potent in activating FXR, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[1][5][6] Upon administration, OCA undergoes extensive metabolism, primarily through conjugation with amino acids in the liver. This process yields two major metabolites: glyco-obeticholic acid (G-OCA) and tauro-obeticholic acid (T-OCA).[1][7][8] This guide focuses on G-OCA, detailing its discovery as a pharmacologically active metabolite that contributes significantly to the overall therapeutic effect of its parent drug.

Discovery and Metabolism of Glyco-Obeticholic Acid

The identification of G-OCA as a major metabolite was a crucial step in understanding the complete pharmacological profile of obeticholic acid. Following oral administration, OCA is absorbed and undergoes first-pass metabolism in the liver.

Metabolic Pathway: The primary metabolic pathway for OCA is hepatic conjugation.[1][2]

-

Uptake: OCA enters hepatocytes.

-

Conjugation: The carboxylic acid group of OCA is conjugated with the amino acid glycine (B1666218) by hepatic enzymes. This reaction forms an amide bond, resulting in the formation of glyco-obeticholic acid (G-OCA). A parallel pathway involves conjugation with taurine (B1682933) to form tauro-obeticholic acid (T-OCA).

-

Biliary Secretion: G-OCA and T-OCA are secreted into the bile.[1][2]

-

Enterohepatic Recirculation: These conjugates enter the small intestine, where they can be reabsorbed and return to the liver, participating in enterohepatic circulation.[1][9]

-

Deconjugation: Intestinal microbiota in the ileum and colon can deconjugate G-OCA back to the parent OCA, which can then be reabsorbed or excreted in feces, the primary route of elimination for the drug and its metabolites.[1][10]

This metabolic process results in significant circulating levels of G-OCA, necessitating a thorough evaluation of its biological activity.

Figure 1. Metabolic pathway of Obeticholic Acid (OCA).

Pharmacological Activity of G-OCA

Crucially, G-OCA is not an inactive byproduct; it is a pharmacologically active metabolite that retains potent FXR agonist activity.[10][11] Like its parent compound, G-OCA binds to and activates FXR, initiating a cascade of downstream signaling events that contribute to the therapeutic effects observed with OCA treatment.

FXR Signaling Pathway

The activation of FXR by both OCA and G-OCA in hepatocytes and enterocytes is the core mechanism of action.[1][12][13]

-

FXR Activation: OCA and G-OCA, as ligands, bind to FXR in the nucleus.

-

Heterodimerization: The ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).[5]

-

Gene Transcription: This complex binds to specific DNA sequences (FXR response elements) in the promoter regions of target genes.

-

Downstream Effects:

-

Inhibition of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF-19). SHP and FGF-19 both act to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[5][6][12] This reduces the overall toxic bile acid load on the liver.

-

Increased Bile Acid Efflux: Upregulation of the Bile Salt Export Pump (BSEP) and other transporters (e.g., OSTα/β), which actively pump bile acids out of hepatocytes and into the bile canaliculi, promoting their excretion.[1][6][12]

-

Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[12]

-

Figure 2. Simplified FXR signaling pathway activated by OCA and G-OCA.

Quantitative Data Summary

The following tables summarize key quantitative parameters for OCA and its active metabolites, highlighting the significant contribution of G-OCA to the overall systemic exposure and pharmacological effect.

Table 1: Pharmacokinetic Parameters of OCA and its Metabolites

| Analyte | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Protein Binding |

| Obeticholic Acid (OCA) | ~1.5 | 53.7 (at 10 mg dose) | 568.1 (at 10 mg dose) | >99% |

| Glyco-OCA (G-OCA) | - | - | - | >99% |

| Tauro-OCA (T-OCA) | - | - | - | >99% |

| Total OCA | - | - | Exposures increase in a greater than dose-proportional manner | >99% |

Data compiled from references[1][14]. Cmax and AUC values are mean (SD) for a single dose. Tmax is for the parent drug. The exposures of the glycine and taurine conjugates increase in a greater than dose-proportional manner.

Table 2: FXR Activation Potency

| Compound | Receptor | Potency (EC50) | Comments |

| Obeticholic Acid (OCA) | FXR | Potent Agonist | ~100-fold more potent than endogenous ligand CDCA.[6] |

| Glyco-OCA (G-OCA) | FXR | Active Agonist | Retains pharmacological activity similar to the parent compound.[10][15] |

| Chenodeoxycholic Acid (CDCA) | FXR | Endogenous Ligand | Serves as the reference for natural bile acid potency. |

Specific EC50 values for G-OCA are not consistently reported across public literature but it is confirmed to be a pharmacologically active agonist.

Experimental Protocols

The discovery and characterization of G-OCA involved several key experimental methodologies.

Metabolite Identification and Quantification: LC-MS/MS

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous estimation of OCA, G-OCA, and T-OCA in human plasma.[7]

-

Objective: To quantify concentrations of OCA and its conjugated metabolites in biological samples for pharmacokinetic studies.

-

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) is used to isolate the analytes from 250 µL of human plasma.[7][8]

-

Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the plasma before extraction to ensure accurate quantification.[7]

-

Reconstitution: After extraction and evaporation, the residue is reconstituted in a suitable solvent mixture (e.g., 50:50 methanol/water) for injection.[16]

-

-

Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Ascentis® Express C18) is typically used for separation.[16]

-

Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol) is employed to resolve the analytes.[17]

-

-

Detection (MS/MS):

-

Instrument: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard to ensure selectivity and sensitivity.

-

-

Validation: The method is fully validated according to regulatory guidelines (e.g., FDA and EMA), establishing linearity, accuracy, precision, and stability over specified concentration ranges.[7] For example, linearity might be established over ranges like 0.410 to 120.466 ng/mL for OCA and 0.414 to 121.708 ng/mL for G-OCA.[7]

Figure 3. Experimental workflow for LC-MS/MS bioanalysis.

FXR Activation Assessment: Cell-Based Reporter Gene Assay

To determine if G-OCA is an active FXR agonist, a cell-based reporter gene assay is a standard method.[18]

-

Objective: To measure the ability of a compound to activate the FXR and induce the transcription of a reporter gene.

-

Principle: Cells are engineered to express FXR and a reporter construct. The reporter construct contains an FXR-responsive promoter (like that of the BSEP gene) linked to a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).[19] Agonist binding to FXR drives reporter gene expression, which can be quantified.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in 96-well plates.[19]

-

Transfection: Cells are co-transfected with two plasmids: one that expresses the human FXR and another containing the reporter construct. Reverse transfection methods, where DNA complexes are pre-coated on the plate, can enhance efficiency.[19]

-

Compound Treatment: After an incubation period to allow for protein expression, cells are treated with increasing concentrations of the test compounds (e.g., OCA, G-OCA) or a positive control agonist.

-

Incubation: Cells are incubated for 6-24 hours to allow for FXR activation and reporter protein expression and secretion.[19]

-

Signal Detection: A sample of the cell culture medium is collected. A luminescence-based substrate for the reporter enzyme (SEAP or luciferase) is added.

-

Measurement: The resulting light output is measured using a luminometer. The signal intensity is directly proportional to the level of FXR activation.[18]

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.

-

Conclusion

The discovery of glyco-obeticholic acid as a major and pharmacologically active metabolite is fundamental to a complete understanding of obeticholic acid's therapeutic profile. G-OCA is formed rapidly in the liver and circulates systemically, contributing significantly to the sustained FXR agonism observed after OCA administration. Its activity ensures that the therapeutic effect is not solely dependent on the parent drug's concentration. This knowledge, derived from detailed metabolic studies using advanced bioanalytical techniques like LC-MS/MS and functional characterization through cell-based assays, is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose selection, and the overall clinical development of obeticholic acid. For drug development professionals, this case underscores the importance of thoroughly characterizing major metabolites to fully comprehend a drug candidate's mechanism of action and overall efficacy.

References

- 1. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel LC-MS/MS method for simultaneous estimation of obeticholic acid, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of Obeticholic acid and its two major metabolites in human plasma after administration of Obeticholic acid tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Glyco-Obeticholic Acid - Bile Acids - CAT N°: 28242 [bertin-bioreagent.com]

- 11. Glyco-Obeticholic acid | FXR | TargetMol [targetmol.com]

- 12. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 15. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatogram Detail [sigmaaldrich.com]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. caymanchem.com [caymanchem.com]

Methodological & Application

Protocol for the Quantitative Analysis of Glyco-obeticholic Acid in Liver Tissue using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, is a synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA).[1] In the liver, OCA is conjugated with glycine (B1666218) or taurine (B1682933) to form metabolites such as Glyco-obeticholic acid (G-OCA).[2] The activation of FXR by OCA and its conjugates plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[3][4] This application note provides a detailed protocol for the extraction and quantitative analysis of G-OCA in liver tissue, a critical aspect of preclinical and clinical studies investigating the pharmacokinetics and pharmacodynamics of OCA.

The methodology described herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the analysis of bile acids in liver tissue.[5][6] While specific performance characteristics for G-OCA in the liver are not widely published, this protocol provides a robust framework that can be validated for specific research needs.

Signaling Pathway of Obeticholic Acid

Obeticholic acid primarily exerts its effects through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Upon binding of OCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, modulating the transcription of target genes. Key downstream effects in the liver include the upregulation of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] FXR activation also upregulates the expression of bile acid efflux transporters like the Bile Salt Export Pump (BSEP), promoting the removal of bile acids from hepatocytes.[3] Additionally, FXR activation can influence lipid and glucose metabolism and has been shown to have anti-inflammatory and anti-fibrotic effects.[7]

Caption: Obeticholic Acid (OCA) Signaling Pathway in Hepatocytes.

Experimental Workflow

The analysis of G-OCA in liver tissue involves several key steps, from sample collection to data analysis. The following diagram outlines a typical workflow for a quantitative LC-MS/MS-based assay.

Caption: Experimental Workflow for G-OCA Analysis in Liver Tissue.

Experimental Protocols

Materials and Reagents

-

Glyco-obeticholic acid (G-OCA) reference standard

-

Isotopically labeled internal standard (IS), e.g., G-OCA-d4

-

HPLC-grade acetonitrile (B52724), methanol, water, and isopropanol

-

Formic acid and ammonium (B1175870) acetate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Homogenization tubes with beads (e.g., ceramic)

-

Microcentrifuge tubes

-

Analytical balance, vortex mixer, centrifuge, and evaporator

-

HPLC/UPLC system coupled to a triple quadrupole mass spectrometer

Standard Solutions and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of G-OCA and the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the G-OCA stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples.

-

Calibration Standards and QCs: Spike blank liver homogenate (from untreated animals) with the appropriate working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

Liver Tissue Sample Preparation

-

Homogenization: Accurately weigh approximately 50-100 mg of frozen liver tissue.[8] Add a 3-fold volume (w/v) of cold PBS. Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform suspension is achieved.[9] Keep samples on ice throughout the process.

-

Protein Precipitation and Extraction:

-

To 100 µL of liver homogenate, add 10 µL of the internal standard working solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins and extract the analyte.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

-

Evaporation and Reconstitution:

-

Transfer the supernatant to a clean tube.

-